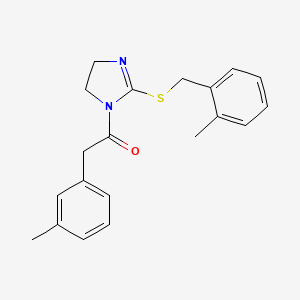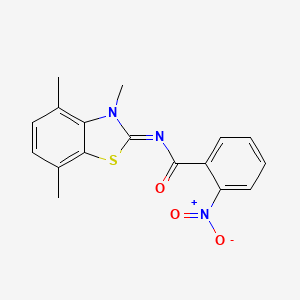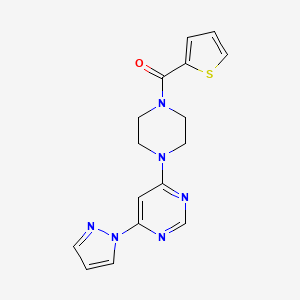
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring. Compounds containing these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and piperazine rings might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized through various chemical reactions, focusing on exploring their chemical properties and potential applications. For example, novel compounds derived from similar structures have been synthesized to investigate their anti-inflammatory and analgesic properties. These studies delve into the chemistry of such compounds, exploring their synthesis through reactions involving different starting materials and conditions, aiming to discover new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
Several studies have been conducted on compounds with similar structures to investigate their antimicrobial and anticancer activities. These compounds have shown variable and modest activity against different strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives have been evaluated for their antiproliferative effect against human cancer cell lines, with some compounds showing promising activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Pharmacological Research
The chemical framework of such compounds has also been explored in pharmacological research, particularly in the development of novel drugs targeting specific diseases. For example, analogs have been synthesized for the treatment of age-related diseases, showcasing their potential as multifunctional antioxidants with protective effects against cell viability and glutathione levels induced by oxidative stress, making them candidates for the preventive treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).
Wirkmechanismus
Target of Action
The primary targets of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell growth and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s ability to form hydrogen bonds with different targets could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-7-14(13(2)26-12)17(25)23-5-3-22(4-6-23)15-8-16(20-10-19-15)24-11-18-9-21-24/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNDMXDGYINJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)


![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)
![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)

